(2-t-Butoxy-5-methoxyphenyl)Zinc bromide
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Overview
Description
(2-tert-butoxy-5-methoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the tert-butoxy and methoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butoxy-5-methoxyphenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc powder in the presence of a suitable activator, such as iodine, in THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
ArBr+Zn→ArZnBr
where ArBr represents the aryl bromide precursor.
Industrial Production Methods
On an industrial scale, the production of organozinc compounds like (2-tert-butoxy-5-methoxyphenyl)zinc bromide may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
(2-tert-butoxy-5-methoxyphenyl)zinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aryl alcohol or ketone.
Reduction: It can participate in reduction reactions, often in the presence of a suitable reducing agent.
Substitution: The compound is commonly used in nucleophilic substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions, with conditions typically involving mild temperatures and inert atmospheres.
Major Products Formed
The major products formed from reactions involving (2-tert-butoxy-5-methoxyphenyl)zinc bromide depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
(2-tert-butoxy-5-methoxyphenyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which (2-tert-butoxy-5-methoxyphenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a transition metal catalyst, such as palladium or nickel, to form a metal-aryl complex. The complex then participates in a series of steps, including oxidative addition, transmetallation, and reductive elimination, to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
(2-methoxyphenyl)zinc bromide: Lacks the tert-butoxy group, which can affect its reactivity and selectivity.
(2-tert-butylphenyl)zinc bromide: Lacks the methoxy group, leading to different electronic and steric properties.
(4-methoxyphenyl)zinc bromide: The methoxy group is in a different position, which can influence the compound’s behavior in reactions.
Uniqueness
(2-tert-butoxy-5-methoxyphenyl)zinc bromide is unique due to the presence of both tert-butoxy and methoxy groups on the phenyl ring. These groups can provide a balance of steric and electronic effects, making the compound particularly useful in selective organic transformations.
Properties
Molecular Formula |
C11H15BrO2Zn |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methoxy-4-[(2-methylpropan-2-yl)oxy]benzene-5-ide |
InChI |
InChI=1S/C11H15O2.BrH.Zn/c1-11(2,3)13-10-7-5-9(12-4)6-8-10;;/h5-7H,1-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
MEZKHNAQDXTFNQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC1=[C-]C=C(C=C1)OC.[Zn+]Br |
Origin of Product |
United States |
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